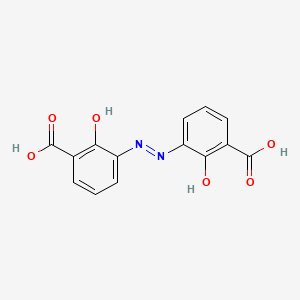

Benzoic acid, azobis[2-hydroxy-

Description

Strategies for Azo Bond Formation in Hydroxybenzoic Acid Conjugates

The introduction of the azo group into hydroxybenzoic acid structures is a critical step that defines the final compound. Various methods have been developed to achieve this transformation, with diazotization and coupling reactions being the most prominent.

The most widely employed method for forming the azo bridge is the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. slideshare.netweebly.com This electrophilic aromatic substitution reaction is a versatile tool for creating a diverse range of azo compounds. libretexts.org

In the context of hydroxybenzoic acid derivatives, a primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. slideshare.net This highly reactive intermediate then acts as an electrophile and attacks an activated aromatic ring, such as a phenol (B47542) or another aniline (B41778) derivative, to form the azo-coupled product. slideshare.netlibretexts.org The position of the coupling is directed by the activating groups on the aromatic ring, usually occurring para to the activating group unless that position is blocked. libretexts.org

For instance, the synthesis of 2-[6-nitro-2-benzothiazolylazo]-4-hydroxy benzoic acid involves the diazotization of 2-amino-6-nitrobenzothiazole, which is then coupled with 4-hydroxybenzoic acid. walshmedicalmedia.com The general scheme for such a reaction is as follows:

Diazotization : An aromatic amine is dissolved or suspended in an acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

Coupling : The diazonium salt solution is then added to a solution of the coupling component, in this case, a hydroxybenzoic acid derivative, often in an alkaline medium to enhance the nucleophilicity of the phenol.

This method's prevalence stems from its reliability and the ready availability of a wide array of starting materials, allowing for the synthesis of a vast library of azo-benzoic acid derivatives.

Oxidation of Hydrazines : Symmetrical azo compounds can be prepared by the oxidation of the corresponding hydrazine (B178648) derivatives.

Reduction of Nitro Compounds : The reduction of nitroaromatic compounds can lead to the formation of azo compounds, particularly under basic conditions. nih.govresearchgate.net

Condensation Reactions : The condensation of nitroso compounds with primary amines can also yield azo compounds. nih.govresearchgate.net

Catalytic Aerobic Oxidation : More modern and environmentally friendly methods involve the aerobic oxidation of aromatic anilines using catalysts like gold nanoparticles supported on titanium dioxide. This can produce symmetrical and asymmetrical azo compounds. researchgate.net

These alternative methods, while less frequently used for the specific class of compounds , provide valuable options for synthetic chemists.

Precursor Synthesis and Functional Group Transformations for Hydroxybenzoic Acid Units

The synthesis of the hydroxybenzoic acid precursors is as crucial as the azo bond formation itself. These precursors can be assembled through various classical organic reactions.

The Kolbe-Schmitt reaction is a powerful method for the synthesis of hydroxybenzoic acids. wikipedia.org This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat. wikipedia.org For example, 5-aminosalicylic acid (2-hydroxy-5-aminobenzoic acid) can be synthesized from 4-aminophenol (B1666318) via a modified Kolbe-Schmitt reaction. Research has shown that this reaction can be carried out under supercritical conditions using CO2 as both a reactant and the reaction medium, achieving high yields at lower temperatures than traditional methods. researchgate.netasianpubs.org One study reported a yield of over 90.5% at 140°C and 9.0 MPa. researchgate.netasianpubs.org

| Reaction | Precursor | Key Reagents | Conditions | Product | Yield | Reference |

| Kolbe-Schmitt | 4-Aminophenol | CO₂, Base | High T & P | 2-hydroxy-5-aminobenzoic acid | >90.5% | researchgate.netasianpubs.org |

The introduction of a hydroxyl group onto a benzoic acid backbone can be achieved through electrophilic aromatic substitution. A classic example is the synthesis of m-hydroxybenzoic acid, which can be prepared by the sulfonation of benzoic acid, followed by alkali fusion of the resulting 3-sulfobenzoic acid at high temperatures (210–220°C). wikipedia.org Another route to m-hydroxybenzaldehyde, a precursor to m-hydroxybenzoic acid, involves the diazotization of m-aminobenzaldehyde followed by hydrolysis. orgsyn.org

The carboxylic acid group of benzoic acid and its derivatives can be synthesized or modified through several key transformations.

Formation of Carboxylic Acid :

Oxidation of Toluene (B28343) : Benzoic acid is commonly prepared on an industrial scale by the liquid-phase air oxidation of toluene, often using transition metal salt catalysts like cobalt and manganese at elevated temperatures and pressures. researchgate.net Studies have investigated optimizing reaction conditions, with one finding optimal values of 157°C and 4 atm with a specific catalyst loading. researchgate.net Vapor phase oxidation has also been explored to improve yields. pvamu.edu

Hydrolysis of Benzamide : Benzamide can be hydrolyzed to benzoic acid under either acidic or basic conditions. libretexts.orgprezi.com Basic hydrolysis with sodium hydroxide (B78521) first yields sodium benzoate (B1203000), which is then acidified to produce benzoic acid. quora.comquora.com Yields of around 70% have been reported for this method. scribd.com

Grignard Reaction : The reaction of a phenyl Grignard reagent (phenylmagnesium bromide), prepared from bromobenzene (B47551) and magnesium, with solid carbon dioxide (dry ice) provides a reliable laboratory-scale synthesis of benzoic acid. youtube.comorgosolver.comyoutube.com The intermediate magnesium carboxylate salt is hydrolyzed with acid to give the final product. youtube.com

| Method | Starting Material | Key Reagents | Product | Typical Conditions | Reference |

| Oxidation | Toluene | O₂, Co/Mn salts | Benzoic Acid | 150-170°C, 8-10 MPa | researchgate.net |

| Hydrolysis | Benzamide | NaOH, then HCl | Benzoic Acid | Reflux | quora.comquora.comscribd.com |

| Grignard Reaction | Bromobenzene | Mg, CO₂, H₃O⁺ | Benzoic Acid | Anhydrous ether | youtube.com |

Formation of Anhydrides or Acid Halides :

Benzoic Anhydride (B1165640) : Benzoic anhydride can be prepared by several methods, including the dehydration of benzoic acid with acetic anhydride. orgsyn.orgwikipedia.org Another common method is the reaction of benzoyl chloride with sodium benzoate. wikipedia.org It can also be formed by reacting benzoyl chloride with pyridine (B92270) and sodium carbonate. prepchem.com

Benzoyl Chloride : Benzoyl chloride, an important intermediate, is typically synthesized from benzoic acid using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. sciencemadness.orgprepchem.comwikipedia.orgbyjus.com The reaction with PCl₅ is vigorous and yields benzoyl chloride and hydrochloric acid. prepchem.com

Structure

3D Structure

Properties

CAS No. |

50984-80-0 |

|---|---|

Molecular Formula |

C14H10N2O6 |

Molecular Weight |

302.24 g/mol |

IUPAC Name |

3-[(3-carboxy-2-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C14H10N2O6/c17-11-7(13(19)20)3-1-5-9(11)15-16-10-6-2-4-8(12(10)18)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22) |

InChI Key |

JHSVYOHIAIGYIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N=NC2=CC=CC(=C2O)C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzoic Acid, Azobis 2 Hydroxy and Analogous Azo Benzoic Acid Derivatives

Emerging Synthetic Approaches

In recent years, the development of novel synthetic routes for azo-benzoic acids has been driven by the need for greater efficiency, sustainability, and access to a wider range of molecular structures. These emerging approaches often focus on minimizing waste, reducing the use of hazardous reagents, and simplifying reaction procedures.

Green Chemistry Approaches in Azo-Benzoic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azo compounds to mitigate their environmental impact. These approaches prioritize the use of renewable feedstocks, less hazardous solvents, and more energy-efficient reaction conditions. A notable example is the development of solvent-free or molten state synthesis methods.

One such innovative green method is the molten state synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid derivatives. This process involves the reaction of 3-N,N-diethylaminophenol with phthalic anhydride (B1165640) in a molten state, significantly reducing the need for volatile and often toxic organic solvents like toluene (B28343). google.com The reaction is typically carried out at elevated temperatures, between 100 and 130°C, where the reactants melt and react directly. google.com

This solvent-free approach offers several advantages over conventional solution-phase synthesis. It simplifies the work-up procedure, reduces environmental pollution, and minimizes health risks for researchers. google.com The reaction times are often shorter, and the product can be isolated with high purity after simple post-treatment steps such as recrystallization. google.com To further enhance the reaction conversion, a small amount of toluene can be added to disperse the solid product as it forms. google.com

The key parameters of this molten state synthesis are summarized in the table below:

| Parameter | Value/Condition | Source |

| Reactants | 3-N,N-diethylaminophenol, Phthalic anhydride | google.com |

| Solvent | Molten state (minimal to no solvent) | google.com |

| Temperature | 100-130°C | google.com |

| Key Advantage | Reduced solvent usage, environmentally friendly | google.com |

This method exemplifies a significant step towards more sustainable chemical manufacturing processes for this important class of benzoic acid derivatives.

Mechanisms of Azo Bond Cleavage and Reduction

The reduction of the azo bond (-N=N-) is a primary reaction for this class of compounds. This transformation is not a simple, single-step process but involves a series of electrochemical and chemical steps, often leading to the formation of aromatic amines. nih.gov The electroactive nature of azo compounds makes electrochemical techniques particularly useful for investigating the mechanisms and kinetics of these reductive cleavage reactions. researchgate.net

Electrochemical Reduction Pathways (e.g., for 2-hydroxy-5-sulfophenyl-azo-benzoic acids)

A key feature of azo dyes with a hydroxyl group positioned ortho or para to the azo linkage is the existence of azo-hydrazone tautomerism. researchgate.netnih.gov In this equilibrium, the compound can exist as either the azo form (-N=N-) or the hydrazone form (>C=N-NH-). researchgate.net For 2-hydroxy-5-sulfophenyl-azo-benzoic acids, it is proposed that the reduction predominantly occurs via the hydrazone tautomer. researchgate.net This tautomeric preference is influenced by factors like solvent, temperature, and pH. researchgate.net

The initial electrochemical step is a two-electron, two-proton reduction of the azo bond, which does not immediately cleave it. Instead, it forms a hydrazo intermediate (-NH-NH-). nih.gov In neutral and weakly basic conditions, this hydrazo intermediate can be stable enough to be re-oxidized back to the parent azo compound on the timescale of cyclic voltammetry experiments. nih.gov

| Initial Form | Key Feature | Reduction Intermediate | Intermediate's Key Feature |

|---|---|---|---|

| Azo Tautomer | -N=N- double bond | Hydrazo Compound | -NH-NH- single bond |

| Hydrazone Tautomer | >C=N-NH- structure |

The complete reduction and cleavage of the azo bond in compounds like 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid (SPSA) follow an ECE (Electrochemical-Chemical-Electrochemical) mechanism. nih.gov This involves a sequence of steps:

E (Electrochemical): The initial reduction of the azo group to form the hydrazo intermediate. nih.gov

C (Chemical): The hydrazo intermediate undergoes a chemical rearrangement or decomposition. This is a chemical step that follows the initial electron transfer.

E (Electrochemical): The products of the chemical step may themselves be electroactive and undergo further electrochemical reactions. utexas.edu

The pH of the solution has a significant impact on the electrochemical reduction of these azo compounds. researchgate.netnih.gov

Acidic Media (low pH): In acidic solutions, the reduction is facilitated. Protonation of the azo bond occurs prior to electron transfer in what is known as a CE (Chemical-Electrochemical) mechanism. scite.ai This protonation makes the azo group more susceptible to reduction. The reduction of SPSA in acidic media involves a four-electron/four-proton process, leading to the cleavage of the azo bond. nih.gov

Neutral and Basic Media (higher pH): As the pH increases, the reduction becomes more difficult. In neutral and weakly basic media, the reduction of SPSA is a two-electron/two-proton process that forms a relatively stable hydrazo intermediate. nih.gov At very high pH, a direct reduction of the unprotonated azo group may occur. scite.ai The pH is a critical parameter in azo coupling reactions and their reversal, with mildly acidic or neutral conditions being optimal for the coupling reaction. organic-chemistry.org

Substituents on the aromatic rings also play a crucial role. The position of the sulfo group (ortho, meta, or para) relative to the azo bridge significantly affects the electrochemical behavior. researchgate.net Electron-withdrawing substituents, such as a sulfo group, generally make the azo group easier to reduce. jlu.edu.cn Conversely, electron-donating groups would make reduction more difficult.

| pH Condition | Mechanism | Overall Process | Products |

|---|---|---|---|

| Acidic | ECE (leading to cleavage) | 4e- / 4H+ | 5-Aminosalicylic acid and Sulfanilic acid |

| Neutral / Weakly Basic | ECE (stable intermediate) | 2e- / 2H+ | Hydrazo intermediate |

Radical-Initiated Reactions and Degradation Pathways

Besides electrochemical reduction, Benzoic acid, azobis[2-hydroxy-] can undergo degradation through radical-initiated reactions. These pathways are often employed in advanced oxidation processes for the breakdown of azo dyes. researchgate.net

The process can be initiated by the formation of highly reactive radicals, such as hydroxyl radicals (•OH), which can be generated photocatalytically or through chemical means. researchgate.netacs.org A common chemical radical initiator is Azobisisobutyronitrile (AIBN), which decomposes upon heating to produce radicals and nitrogen gas. youtube.com

The proposed degradation mechanism involves the attack of these radicals on the azo bond. researchgate.net For instance, successive attacks by hydroxyl radicals can lead to the symmetrical cleavage of the N=N bond. researchgate.net This initial attack is often the first step in a cascade of reactions that break the complex dye molecule down into smaller, less complex intermediates like aniline (B41778), benzodiazepine, triazine, and naphthalene (B1677914) rings, which can be further degraded. researchgate.netnih.gov

Generation of Radicals from Azobis[2-hydroxy-Benzoic Acid] (analogous to AIBN or AAPH)

Azo compounds, such as Benzoic acid, azobis[2-hydroxy-], are well-known sources of free radicals. Their utility as radical initiators stems from the relative instability of the azo group (-N=N-). Analogous to commercially available initiators like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) and azobisisobutyronitrile (AIBN), this compound is expected to undergo thermal or photochemical decomposition. butlerov.comresearchgate.net This process involves the homolytic cleavage of the two carbon-nitrogen bonds, liberating a molecule of dinitrogen (N₂) gas, which is a highly stable molecule. butlerov.comenergetic-materials.org.cn The expulsion of N₂ is the primary driving force for the reaction, resulting in the formation of two identical carbon-centered radicals derived from the 2-hydroxybenzoic acid moiety. researchgate.netenergetic-materials.org.cn

The general mechanism can be depicted as: R-N=N-R → 2 R• + N₂ (gas)

In this specific case, 'R' represents the 2-hydroxybenzoyl radical. These generated radicals are highly reactive and can initiate further chemical reactions, such as polymerization or oxidation processes. butlerov.comresearchgate.net The rate of decomposition and subsequent radical generation is dependent on factors such as temperature and, in the case of photochemical initiation, the wavelength of light used. butlerov.com

Mechanisms of Radical Quenching by Hydroxybenzoic Acid Moieties (e.g., peroxyl radical quenching)

The 2-hydroxybenzoic acid portions of the molecule are not only formed as radicals but can also act as radical scavengers, particularly in quenching reactive species like peroxyl radicals (ROO•). This antioxidant capability is primarily attributed to the phenolic hydroxyl (-OH) group. nih.govbohrium.com Two principal mechanisms govern this quenching activity: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). bohrium.comrsc.org

Hydrogen Atom Transfer (HAT): In non-polar media, the HAT mechanism is predominant. bohrium.comrsc.org The phenolic hydroxyl group donates its hydrogen atom to a free radical (like a peroxyl radical), effectively neutralizing it. This process generates a stabilized phenoxyl radical from the hydroxybenzoic acid moiety. nih.gov The efficiency of this mechanism is influenced by the bond dissociation enthalpy (BDE) of the O-H bond. bohrium.com

Single Electron Transfer (SET): In aqueous solutions, particularly at physiological pH, the SET mechanism becomes more significant. bohrium.comrsc.org The phenoxide anion, formed by the deprotonation of the hydroxyl group, donates an electron to the free radical. This pathway is often favored in polar environments because the deprotonated species are more powerful electron donors. bohrium.comresearchgate.net

Studies on various dihydroxybenzoic acids (DHBA) confirm that the environment plays a crucial role in the dominant scavenging mechanism. rsc.orgresearchgate.net For instance, the SET mechanism involving di-anions is proposed as the primary contributor to peroxyl radical scavenging by DHBA in aqueous solutions. rsc.org The reactivity is also dictated by the position of the hydroxyl group relative to the carboxyl group and other hydroxyl groups on the aromatic ring. nih.govrsc.org

Hydroxyl Radical Reactions with Benzoic Acid Structures (e.g., addition and abstraction pathways, potential barriers, kinetics)

The benzoic acid structure is susceptible to attack by highly reactive hydroxyl radicals (•OH), a key oxidant in many chemical and biological systems. The reaction proceeds through two primary pathways: hydrogen abstraction and hydroxyl radical addition. nih.govrsc.org

Addition Pathway: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This is generally the more favorable pathway, exhibiting lower potential energy barriers compared to abstraction. nih.govrsc.org Theoretical studies using density functional theory show that the reaction rate constants for addition follow the order of meta > para > ortho positions on the benzoic acid ring in both gas and aqueous phases. rsc.org The potential barriers for these addition reactions are in the range of 1.59 to 2.15 kcal/mol. nih.gov

Abstraction Pathway: The •OH radical can abstract a hydrogen atom from the benzene (B151609) ring. This pathway has a higher potential energy barrier, ranging from 7.35 to 8.56 kcal/mol, making it less favorable than the addition pathway. nih.gov The rate constants for hydrogen abstraction are consequently smaller than those for addition. nih.gov

Influence of Other Oxidative Species (e.g., NO₃, SO₄⁻, ClO, Cl radicals)

Besides hydroxyl radicals, the benzoic acid structure can react with other oxidative radical species.

Nitrate (B79036) (NO₃) and Sulfate (B86663) (SO₄⁻) Radicals: The reactions initiated by NO₃ and SO₄⁻ radicals with benzoic acid have higher potential barriers compared to OH-initiated reactions. nih.gov Unlike the exothermic initiation reactions with •OH, the abstraction reactions with NO₃ and SO₄⁻ are endothermic processes. nih.gov For instance, the potential barrier for hydrogen abstraction by the NO₃ radical from the C₂ position of benzoic acid is 13.43 kcal/mol, which is significantly higher than for •OH. nih.gov

Chlorine (Cl•) and Hypochlorite (B82951) (ClO•) Radicals: Chlorine atoms (Cl•) are highly reactive towards benzoic acid, with reaction rate constants approaching diffusion-controlled limits (k = (1.8 ± 0.3) × 10¹⁰ M⁻¹ s⁻¹). acs.org The primary mechanism is believed to be the addition of the chlorine atom to the aromatic ring, forming a chlorocyclohexadienyl radical. acs.orgresearchgate.net In contrast, the Cl₂•⁻ radical anion is much less reactive. acs.org The reaction with hypochlorite (ClO⁻) upon photolysis can generate active species like O(³P), O⁻•, and Cl•, leading to hydroxylation, chlorination, and even ipso-substitution of the carboxylate group. rsc.org Theoretical calculations show that the energy barriers for •ClO and •Cl reactions with benzoic acid are higher than those for •OH, indicating slower reaction rates. nih.govacs.org For the reaction between the benzoate (B1203000) anion (BA⁻) and •ClO, the addition pathway is favored over abstraction, with energy barriers between 10.0 and 11.4 kcal/mol. acs.org

Reaction Kinetics and Temperature Dependence of Radical Reactions

The kinetics of radical reactions with benzoic acid are crucial for understanding its environmental fate and reactivity. Rate constants have been determined for various radical species.

| Radical Species | Reactant Form | Rate Constant (k) | Phase/Conditions | Reference |

|---|---|---|---|---|

| •OH | Benzoic Acid | 2.35 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Aqueous (298.15 K) | nih.gov |

| •OH | Benzoic Acid | 1.03 × 10⁹ M⁻¹ s⁻¹ | Aqueous | rsc.org |

| •OH | Benzoate | 4.66 × 10⁹ M⁻¹ s⁻¹ | Aqueous | rsc.org |

| Cl• | Benzoic Acid | (1.8 ± 0.3) × 10¹⁰ M⁻¹ s⁻¹ | Aqueous | acs.org |

| Cl₂•⁻ | Benzoic Acid | ≤ 1 × 10⁶ M⁻¹ s⁻¹ | Aqueous | acs.org |

| •ClO | Benzoate | 1.75 × 10⁸ M⁻¹ s⁻¹ (calculated) | Aqueous | nih.gov |

| Reaction | Pathway | Potential Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Benzoic Acid + •OH | Addition | 1.59 - 2.15 | nih.gov |

| Benzoic Acid + •OH | Abstraction | 7.35 - 8.56 | nih.gov |

| Benzoic Acid + NO₃• | Abstraction (from C₂) | 13.43 | nih.gov |

| Benzoate + •ClO | Addition | 10.0 - 11.4 | acs.org |

| Benzoate + •ClO | Abstraction | 17.6 - 18.0 | acs.org |

Furthermore, the reaction rate constants are temperature-dependent. For the reaction of benzoic acid with OH radicals, the rate constants increase as the temperature increases. nih.govcopernicus.org This relationship can typically be described by the Arrhenius equation, where the activation energy (Eₐ) quantifies the temperature sensitivity of the reaction. copernicus.org

Chemical Transformations of Carboxyl and Hydroxyl Groups

Esterification and Amidation Reactions of Benzoic Acid Moieties

The 2-hydroxybenzoic acid structure contains two key functional groups, a carboxylic acid (-COOH) and a hydroxyl (-OH) group, both of which can undergo chemical transformations. 4college.co.uk

Esterification: This reaction can occur at either the carboxyl group or the hydroxyl group. 4college.co.uk

Reaction at the Carboxyl Group: The carboxylic acid can react with an alcohol in the presence of a strong acid catalyst (like concentrated sulfuric acid) to form an ester. 4college.co.ukchemguide.co.uk This is a condensation reaction where a molecule of water is eliminated. For example, reacting the COOH group of 2-hydroxybenzoic acid with methanol (B129727) yields methyl-2-hydroxybenzoate (oil of wintergreen). 4college.co.ukrsc.org

Reaction at the Hydroxyl Group: The phenolic -OH group can react with a carboxylic acid or, more commonly, an acid anhydride (like ethanoic anhydride) to form a different ester. 4college.co.ukbhasvic.ac.uk The synthesis of aspirin (B1665792) (acetylsalicylic acid) is a classic example of this, where the hydroxyl group of salicylic (B10762653) acid is esterified. bhasvic.ac.ukchegg.com

Amidation: The carboxylic acid group can be converted into an amide. This is a fundamentally important reaction in the synthesis of many biologically active molecules. jmb.or.krnih.gov

Direct Amidation: This involves the direct condensation of the carboxylic acid with an amine. nih.govacs.org The reaction often requires a catalyst, such as boric acid or titanium-based reagents like TiCl₄, and may require heating. nih.govresearchgate.net The reaction proceeds by activating the carboxylic acid, followed by nucleophilic attack by the amine. nih.gov

Two-Step Amidation: A more common laboratory method involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using reagents like oxalyl chloride or thionyl chloride), which then readily reacts with an amine to form the amide. jmb.or.kr This approach is often used to synthesize various hydroxybenzoic acid amides. jmb.or.krresearchgate.net

Elucidation of Reaction Mechanisms and Chemical Reactivity of Benzoic Acid, Azobis 2 Hydroxy

Reactivity in Nucleophilic Acyl Substitution (e.g., anhydride (B1165640) formation)

While specific research detailing the nucleophilic acyl substitution reactions of Benzoic acid, azobis[2-hydroxy- is not extensively available in publicly accessible literature, its reactivity can be inferred from the well-established principles of organic chemistry and the known reactions of its constituent functional groups: the carboxylic acid and the phenolic hydroxyl group. The presence of the azo bridge connecting the two substituted benzoic acid moieties may also exert an electronic influence on the reactivity of these groups.

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acid derivatives. masterorganicchemistry.comnih.gov This reaction involves the substitution of a leaving group on an acyl carbon by a nucleophile. masterorganicchemistry.comnih.gov The general mechanism proceeds through a tetrahedral intermediate. byjus.comkhanacademy.orglibretexts.org

The formation of an acid anhydride from a carboxylic acid is a classic example of nucleophilic acyl substitution. In the case of Benzoic acid, azobis[2-hydroxy-, the two carboxylic acid groups could potentially react intramolecularly or intermolecularly to form anhydrides. However, the formation of a cyclic intramolecular anhydride is sterically unlikely due to the distance and orientation of the two carboxylic acid groups imposed by the azo linkage. Therefore, intermolecular anhydride formation is the more probable pathway.

The general reaction for the formation of a symmetric anhydride from two molecules of a carboxylic acid typically requires a dehydrating agent or conversion to a more reactive acyl derivative, such as an acid chloride. masterorganicchemistry.comlibretexts.org For instance, reacting a carboxylic acid with a reagent like thionyl chloride (SOCl₂) would first convert the carboxylic acid to a more reactive acid chloride. This acid chloride can then react with another molecule of the carboxylic acid (or its carboxylate salt) to form the anhydride. masterorganicchemistry.com

A plausible synthetic route for the formation of a symmetric anhydride from Benzoic acid, azobis[2-hydroxy- would involve the following steps:

Activation of the Carboxylic Acid: One of the carboxylic acid groups would be activated, for example, by conversion to an acid chloride using a reagent like thionyl chloride or oxalyl chloride. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The other molecule of Benzoic acid, azobis[2-hydroxy- (or its conjugate base, the carboxylate) would then act as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride derivative. masterorganicchemistry.com

Formation of the Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, expelling the chloride ion (a good leaving group) and forming the anhydride linkage.

The phenolic hydroxyl group (-OH) on the aromatic ring can also influence the reactivity. While it is an ortho, para-director and an activating group through resonance, its impact on the carboxylic acid's reactivity in this context is complex. It could potentially form intramolecular hydrogen bonds with the carboxylic acid group, which might affect its reactivity.

Table of Plausible Anhydride Formation Reactions

| Reactant 1 | Reactant 2 / Reagent | Product Type | General Conditions |

| Benzoic acid, azobis[2-hydroxy- | Thionyl Chloride (SOCl₂) | Acid Chloride Intermediate | Anhydrous conditions |

| Acid Chloride of Benzoic acid, azobis[2-hydroxy- | Benzoic acid, azobis[2-hydroxy- | Symmetric Anhydride | Presence of a non-nucleophilic base (e.g., pyridine) |

| Benzoic acid, azobis[2-hydroxy- | Acetic Anhydride | Mixed Anhydride | Heat |

It is important to note that the phenolic hydroxyl group could also undergo acylation under these conditions, leading to the formation of ester linkages in addition to or instead of the anhydride, especially if a strong acylating agent is used without careful control of reaction conditions. This is a common reaction for phenols, including salicylic (B10762653) acid (2-hydroxybenzoic acid). rsc.org

Advanced Theoretical and Computational Studies of Benzoic Acid, Azobis 2 Hydroxy

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules and their reaction pathways. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, predict geometries, and map out the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) Applications for Azobis and Hydroxybenzoic Acid Systems

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating systems containing hydroxybenzoic acid. DFT methods have been successfully employed to study the structure of various hydroxybenzoic acids, such as 4-hydroxybenzoic acid (4-HBA), 3,4-dihydroxybenzoic acid (3,4-DHBA), and 3,4,5-trihydroxybenzoic acid (3,4,5-THBA). researchgate.net For these molecules, calculated structures show good agreement with experimental X-ray data, typically within a 2% variance. researchgate.net

Prediction of Potential Energy Surfaces, Transition States, and Reaction Intermediates

A potential energy surface (PES) is a multidimensional landscape that represents the potential energy of a system as a function of the positions of its atoms. libretexts.org It is a cornerstone concept for theoretically exploring chemical reactions. libretexts.org The path of lowest energy connecting reactants to products on the PES is known as the reaction pathway, and the highest point along this path corresponds to the transition state. fiveable.mefiveable.me

For Benzoic acid, azobis[2-hydroxy-, a critical reaction pathway for investigation is the thermal or photochemical decomposition, which involves the cleavage of the C-N bonds and the release of nitrogen gas (N₂). Computational methods are used to map the PES for this decomposition, identifying the geometry and energy of the transition state for the C-N bond fission. Such calculations can reveal whether the two C-N bonds break simultaneously (a concerted mechanism) or sequentially, which would involve the formation of a reaction intermediate. nih.gov In some cases, a single transition state can lead to multiple different products through a phenomenon known as a post-transition state bifurcation, where the reaction path splits with no intervening energy minimum. nih.gov The analysis of the PES is therefore critical for a complete qualitative understanding of the reaction pathways available to the molecule. nih.gov

Calculation of Reaction Rate Constants and Activation Energies

The data derived from potential energy surfaces are crucial for calculating key kinetic parameters. The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state on the PES. fiveable.me This value is a critical component of the Arrhenius equation, which relates the rate constant (k) of a reaction to temperature. umcs.plyoutube.com

Arrhenius Equation: k = A e-Ea/RT

Here, 'A' is the pre-exponential factor related to collision frequency and orientation, 'R' is the gas constant, and 'T' is the absolute temperature. umcs.pl By calculating the activation energy from the PES, chemists can predict how the reaction rate will change with temperature. makingmolecules.com

For reactions involving substituted benzoic acid derivatives, the Hammett equation provides a powerful tool for understanding how different substituents affect reactivity. wikipedia.org It establishes a linear free-energy relationship that correlates reaction rates or equilibrium constants for a series of reactions. wikipedia.org The equation is expressed as:

log(k/k₀) = σρ

In this equation, k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (dependent only on the specific substituent), and ρ is the reaction constant (dependent on the reaction type). wikipedia.org A positive ρ value indicates that the reaction is aided by electron-withdrawing groups. wikipedia.org

Key Parameters in Reaction Rate Calculations

| Parameter | Symbol | Description | Source of Value |

|---|---|---|---|

| Activation Energy | Ea | The minimum energy required for a reaction to occur. | Calculated from the Potential Energy Surface (Energy of Transition State - Energy of Reactants). fiveable.me |

| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Calculated using the Arrhenius equation once Ea is known. umcs.plyoutube.com |

| Substituent Constant | σ | Quantifies the electronic effect (electron-donating or -withdrawing) of a substituent. | Empirically determined; tabulated values exist for various substituents. wikipedia.org |

| Reaction Constant | ρ (rho) | Measures the susceptibility of a reaction to the electronic effects of substituents. | Determined from the slope of a Hammett plot (log(k/k₀) vs. σ). wikipedia.org |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular motion, conformational changes, and interactions with the surrounding environment, such as a solvent. mdpi.comnih.gov

For a flexible molecule like Benzoic acid, azobis[2-hydroxy-, MD simulations are invaluable for conformational analysis. They can explore the rotational freedom around the C-N and N=N bonds and assess the stability of different spatial arrangements of the two hydroxybenzoic acid moieties. A key aspect that can be studied is the extent of intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid group, which significantly influences conformation and reactivity. mdpi.comresearchgate.net

Furthermore, MD simulations explicitly model the effect of the solvent. They can reveal how solvent molecules arrange themselves around the solute and quantify the strength and lifetime of solute-solvent hydrogen bonds. mdpi.comresearchgate.net This is particularly important for understanding the solubility and reactivity of the compound in different media, as solvent interactions can stabilize or destabilize certain conformations or transition states. researchgate.net

Applications of Molecular Dynamics in Studying Hydroxybenzoic Acid Systems

| Research Goal | System Studied | Key Findings from MD Simulations |

|---|---|---|

| Understand solid phase formation | Dihydroxybenzoic acids in 2-propanol | Intramolecular hydrogen bonding between carboxyl and hydroxyl groups was found to be the most significant factor influencing molecular association in solution. mdpi.comresearchgate.net |

| Analyze dissolution behavior | m-Hydroxybenzoic acid in various solvents | Simulations of the radial distribution function (RDF) helped explain solubility differences by quantifying solute-solvent and solvent-solvent intermolecular hydrogen bonds. researchgate.net |

| Assess binding stability | 4-Hydroxyacetophenone and analogs with tyrosinase | Root-mean-square deviation (RMSD) plots from MD simulations showed that only certain compounds could bind stably to the protein's active site over time. acs.org |

| Compare solvent models | Generic biomolecules | Implicit solvent models can significantly speed up the sampling of conformational space compared to explicit solvent models, though the free-energy landscapes may be altered. nih.gov |

Predictive Modeling of Reactivity and Stability

Predictive modeling combines computational results with chemical principles to forecast the behavior of molecules. By establishing relationships between molecular structure and chemical properties, these models can guide the design of new compounds with desired characteristics.

Structure-Reactivity Relationship Studies of Hydroxybenzoic Acid Derivatives

The principle of structure-reactivity relationships posits that the chemical reactivity of a molecule is determined by its structure. For hydroxybenzoic acid derivatives, these relationships have been extensively studied. For example, the antioxidant capacity of these compounds is directly related to the number and position of hydroxyl groups on the aromatic ring. researchgate.net Dihydroxybenzoic acids generally exhibit greater antioxidant activity than monohydroxybenzoic acids due to the lower O-H bond dissociation energy. researchgate.net

In the case of Benzoic acid, azobis[2-hydroxy-, several structural features govern its reactivity:

The Azo Group: The -N=N- linkage is the most reactive site for thermal or photochemical decomposition, making the molecule a potential source of free radicals.

The Carboxylic Acid Group: This group governs the acidity of the molecule and is a site for reactions like esterification. Its reactivity is modulated by the other substituents on the ring.

The Hammett equation serves as a quantitative model for structure-reactivity relationships in benzoic acid derivatives. wikipedia.org By using established substituent constants (σ), one can predict how the introduction of groups like -OH or the entire second half of the azo-bridged dimer will affect the reaction rate at the carboxylic acid function compared to unsubstituted benzoic acid. wikipedia.org

Selected Hammett Substituent Constants (σ) for para-Substituents

| Substituent | σp Value | Electronic Effect |

|---|---|---|

| -OH | -0.37 | Strongly electron-donating |

| -OCH₃ | -0.27 | Strongly electron-donating |

| -CH₃ | -0.17 | Weakly electron-donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Weakly electron-withdrawing |

| -COOH | +0.45 | Electron-withdrawing |

| -CN | +0.66 | Strongly electron-withdrawing |

| -NO₂ | +0.78 | Very strongly electron-withdrawing |

Data sourced from the principles described in the Hammett equation literature. wikipedia.org

Table of Mentioned Chemical Compounds

Computational Approaches for Spectroscopic Property Prediction (e.g., UV-Vis, NMR, IR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For a complex molecule like Benzoic acid, azobis[2-hydroxy- (also known as 5,5'-Azobis(2-hydroxybenzoic acid) or Olsalazine), methods based on Density Functional Theory (DFT) are particularly valuable. These ab initio approaches solve approximate forms of the Schrödinger equation to determine a molecule's electronic structure, from which various properties can be derived.

UV-Vis Spectroscopy Prediction

The prediction of electronic absorption spectra (UV-Vis) is predominantly handled by Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states.

Methodology : The process begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)). mdpi.comarabjchem.org To simulate realistic conditions, a solvent model, such as the Polarizable Continuum Model (PCM), is often included. mdpi.com Following geometry optimization, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the absorption wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. youtube.com

Research Findings : Studies on structurally similar molecules, such as sulfasalazine, have demonstrated the utility of TD-DFT. For sulfasalazine, calculations using the M06-2X functional have shown good agreement with experimental UV-Vis spectra, correctly identifying the primary π-π* and n-π* transitions. arabjchem.org For Benzoic acid, azobis[2-hydroxy-, the key electronic transitions are expected to involve the π systems of the aromatic rings and the azo group (-N=N-). The calculations would elucidate the contributions of different molecular orbitals (e.g., HOMO, LUMO) to these transitions. The predicted spectrum for Benzoic acid, azobis[2-hydroxy- would likely show characteristic absorptions for the azo chromophore and the substituted aromatic systems. arabjchem.org

Table 1: Illustrative TD-DFT Prediction Data for UV-Vis Absorption This table demonstrates the typical output of a TD-DFT calculation. The values are based on findings for structurally related azo compounds. arabjchem.org

| Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 362 | 359 | 0.75 | HOMO -> LUMO | π -> π |

| 249 | 253 | 0.41 | HOMO-2 -> LUMO | π -> π |

| 221 | - | 0.91 | HOMO -> LUMO+2 | n -> π* |

NMR Spectroscopy Prediction

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for this purpose. nih.gov

Methodology : After obtaining the optimized molecular geometry in a simulated solvent environment, the GIAO-DFT calculation is performed. This involves computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Research Findings : For molecules containing intramolecular hydrogen bonds, such as the salicylic (B10762653) acid moiety in the target compound, DFT calculations are particularly insightful. Studies on salicylic acid conformers have shown that the chemical shift of the phenolic proton is highly sensitive to hydrogen bonding, a feature that GIAO-DFT methods can accurately reproduce. figshare.com For Benzoic acid, azobis[2-hydroxy-, calculations would predict the chemical shifts for all unique proton and carbon atoms, helping to assign complex experimental spectra and confirming the molecule's specific conformation in solution. mdpi.com

Table 2: Exemplary Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm This table illustrates the expected GIAO-DFT output for key atoms in the Benzoic acid, azobis[2-hydroxy- structure, referenced against TMS.

| Atom | Atom Type | Predicted Chemical Shift (δ ppm) |

| H (Carboxyl) | ¹H | 12.5 - 13.5 |

| H (Phenolic) | ¹H | 11.0 - 12.0 |

| H (Aromatic) | ¹H | 7.0 - 8.5 |

| C (Carboxyl) | ¹³C | 170 - 175 |

| C (Aromatic, C-O) | ¹³C | 160 - 165 |

| C (Aromatic, C-N) | ¹³C | 145 - 150 |

| C (Aromatic) | ¹³C | 115 - 130 |

IR Spectroscopy Prediction

Computational methods can generate theoretical infrared (IR) spectra by calculating the vibrational frequencies of a molecule's normal modes.

Methodology : This calculation is performed after the molecule's geometry has been optimized to a minimum energy state. A frequency calculation using DFT (e.g., at the B3LYP/6-311G** level) yields a set of harmonic vibrational frequencies and their corresponding IR intensities. researchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental Fourier Transform Infrared (FTIR) spectra. nih.govnih.gov

Research Findings : DFT-based frequency calculations have been widely validated for various organic molecules, including benzoic acid derivatives. nih.gov For Benzoic acid, azobis[2-hydroxy-, this analysis would provide a detailed assignment of all vibrational modes. Key predicted frequencies would include the O-H stretching of the carboxylic acid and phenol (B47542) groups, the C=O stretching of the carboxyl group, the N=N stretching of the azo bridge, and the various C-H and C=C vibrations of the aromatic rings. Comparing the theoretical spectrum with an experimental one can confirm the presence of specific functional groups and intermolecular interactions. nih.gov

Table 3: Selected Predicted Vibrational Frequencies (IR) This table shows representative vibrational frequencies that would be calculated for the molecule, along with their assignments. A scaling factor is typically applied to improve correlation with experimental data.

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3200 - 2800 | 3250 - 2800 | O-H Stretch (Carboxylic Acid Dimer) | Stretching |

| 1685 | 1690 | C=O Stretch | Stretching |

| 1610 | 1612 | C=C Stretch (Aromatic) | Stretching |

| 1580 | 1575 | N=N Stretch (Azo group) | Stretching |

| 1455 | 1450 | O-H Bend (Phenolic) | Bending |

| 1305 | 1310 | C-O Stretch (Ester-like) | Stretching |

| 920 | 925 | O-H Bend (Carboxylic Acid Dimer) | Bending |

Applications in Advanced Materials and Chemical Technologies

Radical Initiation in Polymerization Processes

Azo compounds are widely used as thermal initiators in radical polymerization. fujifilm.com Upon heating, the central carbon-nitrogen bond of the azo group cleaves, releasing nitrogen gas and forming two carbon-centered radicals. fujifilm.com These radicals then initiate the polymerization of vinyl monomers. fujifilm.com The structure of the initiator itself can be modified to introduce specific functionalities into the resulting polymer chains, a strategy that is key to developing advanced materials. fujifilm.comfujifilm.com

The synthesis of functional azo initiators, such as those derived from hydroxybenzoic acid, involves multi-step chemical modifications of a parent azo compound like 2,2'-azodiisobutyronitrile (AIBN). mdpi.com The goal is to create an initiator that not only generates radicals for polymerization but also carries functional groups, like hydroxyl (-OH) and carboxylic acid (-COOH), that can be incorporated as end-groups into the polymer chains. fujifilm.com

The synthesis strategy must be carefully designed to avoid premature decomposition of the thermolabile azo group, meaning reactions are typically conducted at temperatures below 30°C. mdpi.com A common method is the Pinner reaction, where a nitrile is reacted with an alcohol in the presence of hydrogen chloride to form an iminoester hydrochloride, which is then hydrolyzed to the corresponding ester. mdpi.com By using an alcohol containing the desired functional group (in this case, a hydroxybenzoic acid derivative), the functionality is built into the initiator structure. Subsequent purification steps, such as recrystallization, are necessary to isolate the final functional azo initiator. mdpi.com The presence of both hydroxyl and carboxylic acid groups makes these initiators valuable for creating polymers with specific properties like hydrophilicity or for subsequent chemical modification.

Controlled Radical Polymerization (CRP) techniques represent a significant advancement over conventional free radical polymerization, offering precise control over polymer molecular weight, architecture, and functionality. sigmaaldrich.comresearchgate.net Major CRP methods include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.comresearchgate.net These techniques rely on establishing a rapid dynamic equilibrium between a small number of active, propagating radical chains and a large majority of dormant species. cmu.edu This equilibrium minimizes irreversible termination reactions that are common in conventional radical polymerization. researchgate.net

Functional initiators are integral to CRP, as they not only start the polymerization but also introduce desired chemical groups at the beginning of each polymer chain. azom.com For instance, an initiator like Azobis[2-hydroxy-Benzoic Acid] can be used in these systems to synthesize well-defined polymers with terminal hydroxyl and carboxylic acid functionalities. These functional end-groups are highly valuable for creating block copolymers, surface-functionalized materials, and bioconjugates. sigmaaldrich.com The choice of CRP technique often depends on the specific monomer being used and the desired polymer characteristics. sigmaaldrich.comnih.gov

Table 1: Comparison of Major Controlled Radical Polymerization (CRP) Techniques

| Technique | Abbreviation | Key Components | Advantages | Common Applications |

| Nitroxide-Mediated Polymerization | NMP | Alkoxyamine initiator, Nitroxide stable radical | Simple system, metal-free | Synthesis of styrenic and acrylic polymers |

| Atom Transfer Radical Polymerization | ATRP | Alkyl halide initiator, Transition metal complex (e.g., Cu, Fe) | Versatile for many monomers, well-defined polymers | Block copolymers, surface modification, hybrid materials sigmaaldrich.com |

| Reversible Addition-Fragmentation chain Transfer | RAFT | Azo or peroxy initiator, RAFT agent (thiocarbonylthio compound) | Tolerant to many functional groups and solvents, broad monomer scope | Drug delivery systems, functional polymers, block copolymers sigmaaldrich.comazom.com |

This table provides a summary of the primary CRP methods where functional initiators are applied.

Azo initiators containing specific functional groups are instrumental in synthesizing polymers with tailored functionalities. fujifilm.com When an initiator like Azobis[2-hydroxy-Benzoic Acid] is used, the resulting polymer chains are guaranteed to have the hydroxy-benzoic acid moiety at their ends. This is a direct and efficient method for producing telechelic polymers (polymers with functional groups at both chain ends).

For example, initiators with polyethylene (B3416737) glycol (PEG) units can be used to create block copolymers that impart hydrophilicity and antistatic properties to the final material. fujifilm.com Similarly, initiators containing polydimethylsiloxane (B3030410) (silicone) units can yield block copolymers with enhanced water repellency, heat resistance, and biocompatibility. fujifilm.com The use of an initiator with hydroxyl and carboxyl groups, such as the subject of this article, allows for the synthesis of polymers that can be used as macroinitiators for further reactions, or as building blocks for polyesters and polyurethanes. This approach is highly valued for creating specialty materials for coatings, adhesives, and biomedical applications. fujifilm.com

The structure of the azo initiator has a profound impact on the final polymer's properties and architecture. researchgate.netresearchgate.net The choice of initiator influences not only the end-group functionality but also the polymerization kinetics and the resulting polymer's molecular weight distribution. researchgate.net

Multi-functional initiators, known as "inimers" (molecules that are both initiators and monomers), can be used to create highly branched or hyperbranched polymer structures. azom.comresearchgate.net These unique architectures result in materials with distinct properties compared to their linear analogues, such as lower viscosity and higher solubility. Macromonomeric azoinitiators, which are large molecules containing initiator functionality, can act as initiators, monomers, and crosslinkers simultaneously, leading to complex network or gel structures. researchgate.net The nature of the radicals generated upon decomposition also plays a role; different radical structures can affect the rate of polymerization and the potential for side reactions, thereby influencing the final polymer's characteristics. researchgate.net

Design of Functional Monomers and Polymers

Beyond the initiator, incorporating functionality directly into the monomer units provides another powerful route to advanced polymers. This approach allows for the distribution of functional groups along the entire polymer backbone.

Hydroxybenzoic acid can be chemically modified to serve as a functional monomer. A key strategy involves protecting the reactive hydroxyl group with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group. This protection prevents the acidic proton of the hydroxyl group from interfering with certain polymerization mechanisms.

The modified monomer, now bearing a silyl pendant group, can be polymerized. Following polymerization, the silyl protecting group can be easily removed under mild conditions (e.g., using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride) to regenerate the hydroxyl group on the polymer side chain. This "protect-polymerize-deprotect" strategy is a versatile method for producing well-defined polymers with pendant hydroxyl groups derived from hydroxybenzoic acid. These pendant functional groups make the polymer highly adaptable for applications such as post-polymerization modification, crosslinking, or for imparting specific properties like improved adhesion or thermal stability.

Synthesis of Polymer Brushes via Surface-Initiated Polymerization

An exhaustive review of scientific literature reveals no specific studies or documented applications of Benzoic acid, 2,2'-azobis[2-hydroxy- for the synthesis of polymer brushes through surface-initiated polymerization. While azo compounds are a well-established class of initiators for radical polymerization, including surface-grafting methods, the specific use of this particular functionalized benzoic acid derivative has not been reported in available research. The "grafting from" technique, where initiator molecules are immobilized on a surface to initiate polymer chain growth, theoretically could utilize a molecule with the structural features of Benzoic acid, 2,2'-azobis[2-hydroxy- . The carboxylic acid and hydroxyl groups could serve as anchoring points to various substrates, while the central azo group could be thermally or photochemically cleaved to generate the initiating radicals. However, no experimental data or research findings are available to substantiate this potential application for this specific compound.

Catalysis

Similarly, there is a notable absence of research on the catalytic applications of Benzoic acid, 2,2'-azobis[2-hydroxy- in the reviewed scientific and patent literature.

Potential Role as Ligands in Metal-Catalyzed Reactions

There are no available studies that investigate or demonstrate the use of Benzoic acid, 2,2'-azobis[2-hydroxy- as a ligand in metal-catalyzed reactions. The presence of carboxylic acid and hydroxyl functional groups in the ortho position to the azo linkage suggests a potential for this molecule to act as a chelating ligand for metal ions. Such structures can sometimes be employed to create specific coordination environments around a metal center, influencing its catalytic activity. However, this remains a theoretical potential, as no research has been published to support or explore this possibility for Benzoic acid, 2,2'-azobis[2-hydroxy- .

Environmental Fate and Non Biological Degradation Pathways

Atmospheric Chemistry and Photochemical Degradation of Aromatic Compounds

The atmospheric fate of "Benzoic acid, azobis[2-hydroxy-" is largely dictated by its reactions with photochemically generated oxidants. As a molecule containing aromatic rings, an azo bridge, and hydroxyl and carboxylic acid functional groups, its degradation is complex, involving multiple reaction sites. While direct photolysis may occur, the dominant degradation pathways in the troposphere are initiated by reactions with highly reactive radical species.

In the gas phase, the hydroxyl radical (•OH) is the most significant oxidant during the daytime. The reaction of •OH with aromatic compounds like "Benzoic acid, azobis[2-hydroxy-" can proceed via two main pathways: hydrogen abstraction from the C-H bonds of the aromatic ring or the hydroxyl group, and electrophilic addition to the aromatic ring. For benzoic acid, the addition of •OH to the aromatic ring is the more favorable pathway, with lower activation energy barriers compared to hydrogen abstraction. nih.govrsc.orgrsc.org The presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the benzene (B151609) rings of the target molecule will influence the position of •OH attack. Generally, electron-donating groups activate the ortho and para positions for electrophilic attack, while electron-withdrawing groups deactivate the ring and direct attack to the meta position.

During nighttime, the nitrate (B79036) radical (NO3) becomes a more important oxidant. Similar to •OH, NO3 radicals can react with aromatic compounds through hydrogen abstraction and addition mechanisms. rsc.org For benzoic acid, the abstraction reactions with NO3 are endothermic and thus less favorable than the exothermic addition reactions with •OH. rsc.org

The sulfate (B86663) radical (SO4•−), though present at lower concentrations than •OH and NO3, is a powerful oxidant that can be formed in atmospheric water droplets and on the surface of aerosols. rsc.orgnih.govnih.gov Its reactions with aromatic compounds are also expected to contribute to the degradation of "Benzoic acid, azobis[2-hydroxy-". For benzoic acid, reactions with SO4•− are generally less favorable than with •OH radicals. rsc.org

The azo group (–N=N–) itself is also susceptible to radical attack, which can lead to the cleavage of the bond and the formation of smaller aromatic fragments. tsu.edu The thermal degradation of azobenzene (B91143) dyes has been shown to proceed via the loss of the azo group as nitrogen gas, forming aromatic free radicals. tsu.edu

Table 1: Inferred Gas-Phase Reaction Pathways for Benzoic acid, azobis[2-hydroxy- with Atmospheric Radicals

| Radical | Primary Reaction Pathway(s) | Expected Consequences |

| •OH | Electrophilic addition to the aromatic rings; Hydrogen abstraction from -OH groups. | Formation of hydroxylated derivatives, potential ring-opening. |

| NO3 | Addition to the aromatic rings; Hydrogen abstraction. | Formation of nitrated derivatives, degradation primarily at night. |

| SO4•− | Oxidation of the aromatic rings. | Contribution to overall degradation, especially in aqueous aerosols. |

| - | Attack on the azo bridge. | Cleavage of the molecule into smaller aromatic fragments. |

This table is based on the general reactivity of the functional groups present in the molecule and published data on similar compounds.

"Benzoic acid, azobis[2-hydroxy-" possesses polar functional groups (carboxylic acid and hydroxyl groups) that increase its water solubility, making aqueous-phase reactions in cloud and fog droplets, as well as in aerosol water, a significant degradation pathway. In the aqueous phase, the same radicals (•OH, NO3, SO4•−) are the primary drivers of degradation.

Theoretical studies on benzoic acid have shown that the total reaction rate constant for its reaction with •OH radicals in atmospheric water droplets at 298.15 K is 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.govrsc.org The addition of •OH to the benzene ring is the dominant reaction pathway. nih.govrsc.orgrsc.org The presence of the hydroxyl group in "Benzoic acid, azobis[2-hydroxy-" would likely enhance the rate of •OH addition compared to unsubstituted benzoic acid.

The nitrate radical (NO3) and sulfate radical (SO4•−) also play a role in the aqueous-phase oxidation of aromatic compounds. nih.govcopernicus.org The reactivity of NO3 with deprotonated carboxylic acids and other unsaturated aromatic compounds can be significant due to electron transfer reactions and addition pathways. copernicus.org The SO4•− radical is a potent oxidant in the aqueous phase and can contribute to the degradation of a wide range of organic compounds. nih.govnih.gov

The rates of these degradation reactions are influenced by environmental parameters such as temperature and altitude. As a general trend, reaction rate constants increase with temperature. For the reaction of benzoic acid with •OH radicals, the rate constant increases with both temperature and altitude. rsc.org This is due to the increased kinetic energy of the molecules and, in the case of altitude, changes in atmospheric pressure and composition. The thermal stability of the molecule itself is also a factor, with studies on azobenzene derivatives showing that thermal relaxation from the less stable Z-isomer to the E-isomer is temperature-dependent. mdpi.com

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. These processes are particularly effective for the degradation of refractory compounds like aromatic azo dyes.

The UV/chlorine process is an emerging AOP that has shown effectiveness in degrading a variety of organic contaminants, including benzoic acids and azo dyes. mdpi.commdpi.com This process involves the photolysis of free chlorine by UV irradiation to generate •OH and reactive chlorine species (RCS), such as the chlorine radical (Cl•) and the dichlorine radical anion (Cl2•−). osti.govosti.gov

The degradation mechanism of "Benzoic acid, azobis[2-hydroxy-" under AOP conditions will involve a series of complex reactions. Based on studies of similar compounds, the following steps are likely to occur:

Attack on the Azo Linkage: The azo bond is often the initial site of attack in the degradation of azo dyes. This leads to the decolorization of the solution and the formation of smaller aromatic amine and phenol (B47542) derivatives. tsu.edu

Hydroxylation of Aromatic Rings: The hydroxyl radicals generated in AOPs will readily add to the aromatic rings, leading to the formation of hydroxylated intermediates. The presence of the existing hydroxyl and carboxylic acid groups will direct the position of further hydroxylation. nih.govrsc.org

Ring Opening: Subsequent attack by radicals on the hydroxylated intermediates can lead to the opening of the aromatic rings, forming smaller, more biodegradable aliphatic compounds.

Mineralization: Ultimately, complete degradation leads to the mineralization of the organic compound into carbon dioxide, water, and inorganic ions.

The efficiency of AOPs is influenced by factors such as pH, the concentration of the oxidant, and the presence of other water constituents that can act as radical scavengers. For instance, the degradation of some compounds in the UV/chlorine process is more effective at acidic pH. mdpi.com

Chemical Recycling and Depolymerization Strategies

The chemical recycling of polymers is an advanced strategy aimed at breaking down polymer chains into their constituent monomers or other valuable smaller molecules. These products can then be utilized as feedstock for the synthesis of new, high-quality polymers, thus closing the loop in a circular economy model. Depolymerization, a key method in chemical recycling, involves the reversal of the polymerization process. Various strategies, including thermal, catalytic, and chemical methods, are employed to achieve this. The incorporation of specific additives into the polymer matrix to facilitate controlled degradation under specific conditions is an area of active research.

Azobis compounds are a class of molecules characterized by a central azo group (-N=N-) flanked by two alkyl or aryl groups. They are well-known as radical initiators in polymer synthesis due to their propensity to decompose upon heating or irradiation, yielding nitrogen gas and two carbon-centered radicals. vestachem.comfujifilm.com This same property makes them potential candidates for use as additives to promote the controlled degradation of polymers for recycling purposes.

The fundamental principle behind using an azobis compound as a degradation additive lies in its thermal decomposition to generate free radicals within the polymer matrix. These highly reactive radicals can initiate a cascade of reactions, including hydrogen abstraction from the polymer backbone. In the case of polystyrene, this would lead to the formation of macroradicals on the polymer chain. These macroradicals are unstable and can undergo chain scission reactions, breaking the long polymer chains into smaller fragments, including the original styrene (B11656) monomer. This process of intentionally introducing weak points into the polymer structure that can be selectively cleaved under specific stimuli is a key concept in designing polymers for easier recycling.

While direct research on the use of Benzoic acid, 2,2'-azobis[2-hydroxy- for polystyrene degradation is not extensively documented in publicly available literature, its potential role can be inferred from the behavior of other functionalized azobis compounds. The presence of carboxylic acid and hydroxyl functional groups on this specific molecule could enhance its compatibility and dispersibility within polar polymer matrices or influence its interaction at the polymer-additive interface.

Studies on other azo-containing polymers have demonstrated the feasibility of this approach. For instance, research has shown that incorporating aliphatic azo moieties into the backbone of polyamides and polyurethanes allows for controlled degradation. researchgate.net The cleavage of these azo motifs, induced by heat or light, leads to a measurable decrease in the polymer's molecular weight and a corresponding change in its mechanical properties, such as a reduction in elongation at break, modulus, and strength. researchgate.net This demonstrates that the azo group can act as a predetermined breaking point within the polymer structure.

Furthermore, some azobis compounds are used as foaming agents in the production of materials like expanded polystyrene. nih.gov In this application, the compound is incorporated into the polystyrene particles and heated. The decomposition of the azo compound releases nitrogen gas, which creates a hollow or foamed structure. nih.gov While the primary purpose here is not degradation for recycling, it establishes the principle of incorporating these compounds into polystyrene and activating them with heat.

The selection of an appropriate azobis compound for promoting polymer degradation depends significantly on its decomposition kinetics, particularly its half-life at a given temperature. The 10-hour half-life temperature (T1/210h) is a common metric used to characterize these initiators, representing the temperature at which half of the compound will have decomposed in ten hours. By choosing an azo compound with a specific decomposition temperature, it is possible to trigger the degradation process within a desired temperature window, potentially aligning with the processing temperatures used in recycling facilities.

The table below presents a selection of various azobis initiators and their corresponding 10-hour half-life temperatures, illustrating the range of decomposition profiles available.

Table 1: 10-hour Half-Life Temperatures of Selected Azobis Initiators

| Azo Initiator | 10-hour Half-Life Temperature (°C) |

|---|---|

| 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) | 30 |

| 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) | 51 |

| 2,2'-Azobisisobutyronitrile (AIBN) | 65 |

| 2,2'-Azobis(2-methylbutyronitrile) (V-59) | 67 |

| Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) | 66 |

| 2,2'-Azobis(N-butyl-2-methylpropionamide) (VAm-110) | 110 |

| 1,1'-Azobis(cyclohexane-1-carbonitrile) (V-40) | 88 |

Data sourced from Fujifilm Wako Pure Chemical Corporation catalogs and related studies. rsc.orgfujifilm.com

Advanced Analytical Techniques for Mechanistic and Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopy investigates the interaction between matter and electromagnetic radiation, providing critical insights into molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms. diva-portal.org For Benzoic acid, 2,2'-azobis[2-hydroxy-, which can be described as two 2-hydroxybenzoic acid (salicylic acid) units linked by an azo bridge, specific spectral features are anticipated.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum would be expected to show distinct signals for the aromatic, hydroxyl, and carboxylic acid protons. The acidic proton of the carboxylic acid group (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10–12 ppm. libretexts.org The phenolic hydroxyl (–OH) proton's chemical shift would also be significant. The aromatic protons on the benzene (B151609) rings would present as a complex pattern of doublets and triplets, with their exact chemical shifts influenced by the positions of the electron-withdrawing carboxyl group and the electron-donating hydroxyl group, as well as the azo linkage. In azo compounds derived from salicylic (B10762653) acid, aromatic proton signals are observed in the typical aromatic region. uobasrah.edu.iq

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the 160–185 ppm range. libretexts.org The carbon atoms of the aromatic rings would appear between approximately 110 and 160 ppm. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the azo group (C-N=N) would have distinct chemical shifts influenced by these substituents. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for definitively assigning these resonances by showing correlations between protons and carbons over two to three bonds. diva-portal.orgprinceton.edu

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Highly deshielded; signal may broaden or exchange with solvent protons. libretexts.org |

| Phenolic Hydroxyl (-OH) | 9.0 - 11.0 | Broad Singlet | Chemical shift is dependent on concentration and solvent due to hydrogen bonding. |

| Aromatic Protons (Ar-H) | 6.5 - 8.5 | Multiplets | Complex splitting patterns (doublets, triplets) depending on substitution pattern. |

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Carbonyl (-C OOH) | 170 - 185 | Less deshielded than aldehyde/ketone carbonyls. libretexts.org |

| Aromatic Carbon (C-OH) | 155 - 165 | Carbon atom directly bonded to the hydroxyl group. |

| Aromatic Carbon (C-N) | 145 - 155 | Carbon atom directly bonded to the azo group. |

| Aromatic Carbons (C-H, C-C) | 110 - 140 | Other carbons within the benzene rings. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Benzoic acid, 2,2'-azobis[2-hydroxy- would be expected to display several characteristic absorption bands.

The most prominent features would arise from the carboxylic acid and hydroxyl groups. The O–H stretching vibration of the hydrogen-bonded carboxylic acid dimer results in a very broad and strong absorption band spanning from 2500 to 3300 cm⁻¹. libretexts.org The C=O stretching of the carboxyl group typically appears as a strong, sharp peak around 1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.org The phenolic O–H stretch would also be present, likely as a broad band around 3200-3600 cm⁻¹.

The azo group (–N=N–) stretch is often weak in the IR spectrum and can be difficult to identify, but it generally appears in the 1400–1630 cm⁻¹ region, where it may be obscured by the C=C stretching vibrations of the aromatic rings. uobasrah.edu.iq The presence of multiple strong bands related to C-O stretching and O-H bending further confirms the presence of the carboxyl and hydroxyl functionalities. acs.org

Interactive Data Table: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Phenolic | O–H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Azo Group | N=N Stretch | 1400 - 1630 | Weak to Medium |

| Carboxylic Acid / Phenol (B47542) | C–O Stretch | 1210 - 1320 | Strong |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the azobenzene (B91143) system. Azobenzene and its derivatives are well-known for their photoresponsive behavior, undergoing reversible trans-cis isomerization upon irradiation with light. acs.orgresearchgate.netmdpi.com

The electronic spectrum of an azobenzene derivative typically features two characteristic absorption bands:

An intense band in the UV region (around 320-360 nm) corresponding to the π → π* transition of the conjugated system. nih.gov

A much weaker band in the visible region (around 440-450 nm) attributed to the n → π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group. nih.gov

For Benzoic acid, 2,2'-azobis[2-hydroxy-, the presence of hydroxyl and carboxyl substituents on the benzene rings would be expected to influence the position and intensity of these absorption maxima. Electron-withdrawing groups like –COOH can cause a red-shift (a shift to longer wavelengths) of the π → π* transition. researchgate.net The solvent environment also plays a crucial role, affecting the wavelengths of maximum absorbance (λ_max). mdpi.com

Interactive Data Table: Predicted UV-Visible Absorption Maxima

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) | Notes |

| π → π | 340 - 380 | High | Intense absorption characteristic of the conjugated azobenzene system. mdpi.com |

| n → π | 430 - 470 | Low | Weak absorption, characteristic of the azo chromophore. nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, high-molecular-weight, and thermally labile compounds like Benzoic acid, 2,2'-azobis[2-hydroxy-. This method typically generates intact molecular ions with minimal fragmentation. upce.cznih.gov

Given the acidic nature of the carboxylic and phenolic groups, analysis in the negative ion mode would be most effective. In this mode, the ESI mass spectrum is expected to show a prominent peak corresponding to the deprotonated molecule, [M-H]⁻. Depending on the conditions, a doubly deprotonated ion, [M-2H]²⁻, might also be observed. By applying a higher voltage in the ion source (in-source CID) or by selecting the molecular ion and subjecting it to collision with a neutral gas (MS/MS), controlled fragmentation can be induced to provide structural information. upce.czresearchgate.net For azo dyes, characteristic fragmentation often involves cleavage of the bonds adjacent to the azo group.